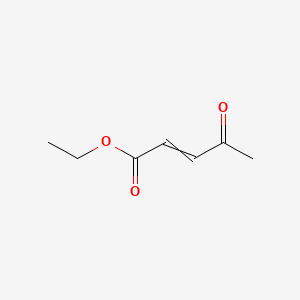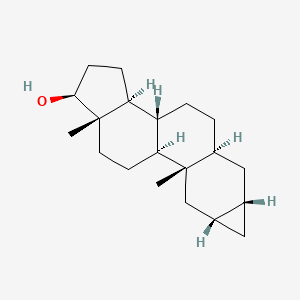![molecular formula C20H32O3 B1206949 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 81246-85-7](/img/structure/B1206949.png)
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid: is a highly unsaturated fatty acid containing an epoxy group. This compound is naturally found in certain fish oils, such as those from salmon and mackerel. Its unique structure, which includes both a diene and an epoxide, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid typically involves the following steps:
Formation of the Diene: The starting material, undecadien-1-yl, is prepared through a series of reactions involving the formation of double bonds.
Epoxidation: The diene is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane (epoxide) ring.
Coupling with Heptenoic Acid: The epoxidized diene is then coupled with heptenoic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the epoxide ring.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Substitution: The epoxide ring is susceptible to nucleophilic substitution reactions, where nucleophiles can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Products may include diols or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology:
Lipid Metabolism Studies: Its presence in fish oils makes it a subject of interest in studies related to lipid metabolism and health benefits.
Medicine:
Drug Development: The compound’s structural features are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Nanotechnology: Its ability to form stable structures makes it useful in the development of nanomaterials.
Food Industry: As a component of fish oils, it is studied for its nutritional benefits.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Epoxide Ring: The epoxide ring can interact with biological molecules, leading to the formation of adducts that can modulate enzyme activity.
Double Bonds: The double bonds can undergo metabolic transformations, producing bioactive metabolites that influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
8,9-Epoxyeicosatrienoic Acid: Another epoxy fatty acid with similar structural features but different biological activities.
Epoxyoctadecenoic Acid: A shorter-chain epoxy fatty acid with distinct properties.
Uniqueness:
Structural Features: The combination of a diene and an epoxide in 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid is unique and contributes to its diverse reactivity and applications.
Natural Occurrence: Its presence in fish oils adds to its significance in nutritional and health-related studies.
Eigenschaften
CAS-Nummer |
81246-85-7 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(E)-7-[3-[(2E,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,12-9+,13-10+ |
InChI-Schlüssel |
DBWQSCSXHFNTMO-QPZDSRGTSA-N |
SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CC1C(O1)C/C=C/CCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
8,9-EET 8,9-epoxyeicosatrienoic acid 8,9-epoxyeicosatrienoic acid, (2alpha(Z),3alpha(2Z,5Z))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


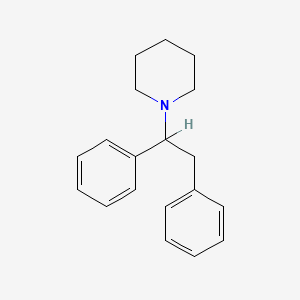
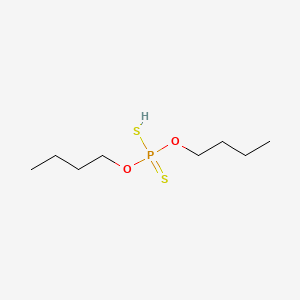

![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)
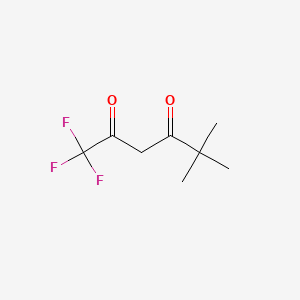

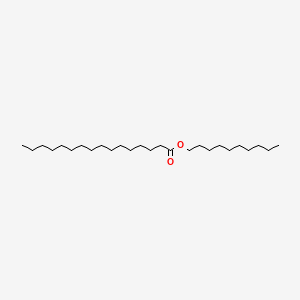

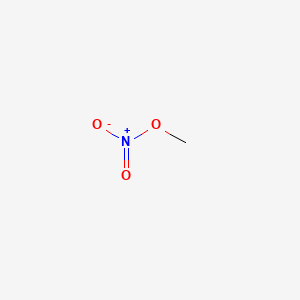
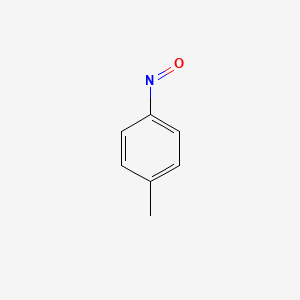
![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
